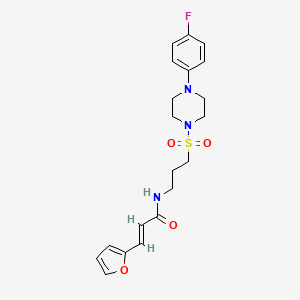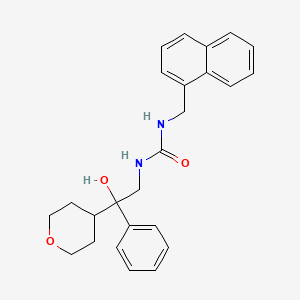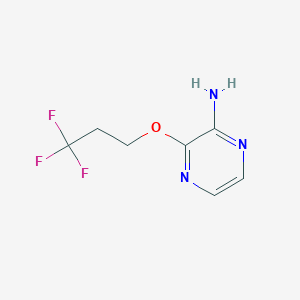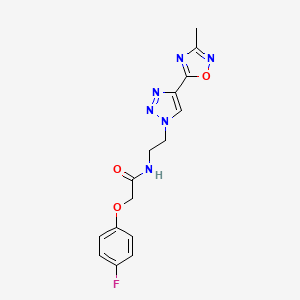
2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H15FN6O3 and its molecular weight is 346.322. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds, which share structural similarities with the specified chemical, has demonstrated significant antifungal and apoptotic activities against various Candida species, including C. albicans and C. glabrata. These compounds have been shown to induce apoptosis in these fungal cells, offering a potential pathway for developing new antifungal agents that could address drug resistance issues in fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).
CRMP 1 Inhibition for Cancer Treatment
In the context of cancer research, certain 1,3,4-oxadiazole derivatives have been explored for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP 1), potentially offering a new therapeutic approach for small lung cancer treatment. These compounds, synthesized from variations of oxadiazole structures, have demonstrated significant in vitro activity against cancer cell lines, suggesting their potential utility in cancer therapy (Panchal, Rajput, & Patel, 2020).
NMR Characterization of Oxadiazole Derivatives
The detailed NMR characterization of novel oxadiazole derivatives, including those containing benzimidazole moieties, has provided valuable insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Ying-jun, 2012).
Antitumor Activity of Glycine Derivatives
Glycine derivatives containing 5-fluorouracil have been synthesized and shown to exhibit antitumor activity. The synthesis of these compounds and their preliminary biological evaluation suggest their potential as novel chemotherapeutic agents. The study of such derivatives can contribute to the development of new cancer treatments with improved efficacy and reduced side effects (Yun-jun, 2011).
Antimicrobial Evaluation of Imines and Thiazolidinones
The synthesis and evaluation of novel imines and thiazolidinone derivatives have revealed their significant antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents that could be effective against resistant bacterial and fungal strains, addressing a critical need in infectious disease treatment (Fuloria, Singh, Yar, & Ali, 2009).
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O3/c1-10-18-15(25-20-10)13-8-22(21-19-13)7-6-17-14(23)9-24-12-4-2-11(16)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUOIVSNTNEXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


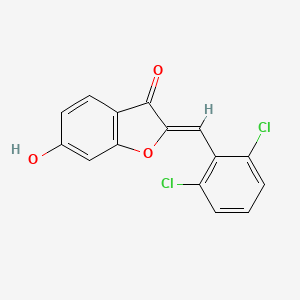
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)
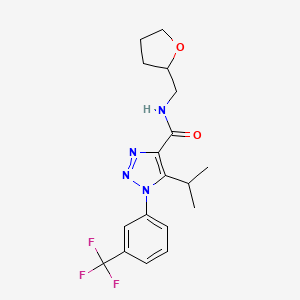
![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)

